2-Norbornanamine, N,2-dimethyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63907-01-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N,2-dimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C9H17N/c1-9(10-2)6-7-3-4-8(9)5-7/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
FYOSQQMCCODNJV-UHFFFAOYSA-N |
SMILES |
CC1(CC2CCC1C2)NC |
Canonical SMILES |
CC1(CC2CCC1C2)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Norbornanamine, N,2-dimethyl- |
Origin of Product |
United States |
The Landscape of Norbornane Derived Amines in Organic Chemistry
Norbornane-derived amines are a class of organic compounds built upon the bicyclic hydrocarbon norbornane (B1196662), also known as bicyclo[2.2.1]heptane. This strained ring system imparts a rigid, well-defined three-dimensional geometry to molecules that incorporate it. In organic chemistry, such conformationally restricted scaffolds are highly valuable. They serve as foundational structures for creating complex molecules with specific spatial arrangements of functional groups, which is crucial in fields like medicinal chemistry and materials science. acs.orgresearchgate.net
The introduction of an amine group to the norbornane framework adds a site of basicity and nucleophilicity, opening up a wide range of chemical transformations. These amines are key intermediates in the synthesis of a variety of more complex molecules. ontosight.ai Furthermore, the fixed orientation of substituents on the norbornane skeleton allows for the study of stereoelectronic effects and reaction mechanisms with a high degree of control. The use of norbornene, a related unsaturated hydrocarbon, in palladium-catalyzed reactions has also highlighted the utility of this bicyclic system in facilitating selective C-H bond functionalization. acs.orgwikipedia.org
The Distinctive Nature of N,2 Dimethyl 2 Norbornanamine As a Bicyclic Amine Scaffold
N,2-Dimethyl-2-norbornanamine distinguishes itself through the specific placement of its functional groups on the rigid norbornane (B1196662) backbone. The molecule features a tertiary amine where the nitrogen atom is attached to a methyl group and the C2 position of the norbornane ring. This C2 position also bears a methyl group. This substitution pattern on a bicyclic system creates a sterically hindered yet structurally precise environment around the nitrogen atom.
The bicyclic nature of the scaffold provides a level of molecular rigidity not found in simpler acyclic or monocyclic amines. This rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. acs.org The specific arrangement of the N,2-dimethyl substitution on the norbornane frame results in a unique stereochemical and electronic environment, making it an intriguing building block for creating novel chemical entities.
Key Research Directions
Academic research on N,2-Dimethyl-2-norbornanamine has primarily focused on its synthesis and its potential application as a specialized chemical intermediate.
The synthesis of N,2-Dimethyl-2-norbornanamine can be approached through methods such as the reductive amination of 2-norbornanone with dimethylamine. vulcanchem.com This reaction involves the formation of an enamine or iminium ion intermediate, followed by reduction to yield the final tertiary amine. Another potential route is the alkylation of 2-norbornanamine. vulcanchem.com Challenges in these syntheses include controlling the stereoselectivity of the reaction to obtain the desired isomer.
Due to its unique structure, N,2-Dimethyl-2-norbornanamine is explored as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. ontosight.ai The tertiary amine functionality can act as a synthetic handle for further chemical modifications, while the rigid norbornane (B1196662) core can serve as a scaffold to orient other functional groups in a precise manner. Its potential use as a ligand in catalysis is also an area of interest, where the steric bulk and electronic properties of the amine could influence the outcome of metal-catalyzed reactions.
Scope and Academic Relevance of This Overview
Historical Development of Norbornane (B1196662) Amine Synthesis
The synthesis of norbornane-based molecules is fundamentally rooted in the Diels-Alder reaction, a cornerstone of organic chemistry discovered by Otto Diels and Kurt Alder in 1928. wikipedia.org This powerful cycloaddition reaction typically involves the reaction of a conjugated diene with a substituted alkene (a dienophile) to form a substituted cyclohexene (B86901) derivative. wikipedia.org The iconic bridged bicyclic structure of the norbornane core is classically formed through the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. wikipedia.org
Historically, the introduction of an amine functional group onto this rigid scaffold involved multi-step synthetic sequences. Early approaches often relied on the transformation of functional groups already present in the Diels-Alder adduct. For example, a dienophile containing a carboxylic acid or ester group could be converted to the corresponding amide, which would then be reduced to the amine. Another classical route involved the reduction of a nitro group, introduced either on the dienophile or through subsequent functionalization of the norbornane ring.
The study of norbornane β-amino acids has also contributed to the synthetic toolbox for this class of compounds. researchgate.netresearchgate.net These syntheses often involve the transformation of Diels-Alder adducts into various intermediates. For instance, norbornene-fused amino acids can be reacted with thiophosgene (B130339) to produce isothiocyanates, which are then cyclized to form heterocyclic structures, demonstrating the versatility of the amine functionality on the norbornane framework. researchgate.net These foundational methods paved the way for the more sophisticated and selective strategies employed today.
Advanced Synthetic Routes to N,2-Dimethyl-2-norbornanamine
The preparation of the tertiary amine, N,2-dimethyl-2-norbornanamine, requires a synthetic sequence that constructs the 2-methyl-2-amino-norbornane core followed by N-methylation. The initial amine can be synthesized via several established methods, such as the Ritter reaction on 2-methyl-2-norbornanol or the reduction of 2-methyl-2-nitronorbornane. The subsequent step involves the methylation of the primary amine to yield the final tertiary amine product.
Stereoselective Synthesis Approaches for N,2-Dimethyl-2-norbornanamine
Achieving stereocontrol in the synthesis of substituted norbornanes is a significant challenge due to the presence of multiple stereocenters. While specific literature on the stereoselective synthesis of N,2-dimethyl-2-norbornanamine is not prevalent, general principles of asymmetric synthesis are applicable. These strategies include the use of chiral auxiliaries, the application of asymmetric catalysts, or the resolution of a racemic mixture of the final product or a key intermediate.
Recent advancements in the synthesis of related bridged bicyclic systems, such as 2-azanorbornanes, highlight modern approaches to achieving high selectivity. nih.gov These methods often employ photosensitized strain-release cycloadditions to construct the bicyclic core with well-defined stereochemistry. nih.gov Furthermore, the use of chiral amine-borane complexes as stereoselective reducing agents is a known strategy in organic synthesis, which could potentially be adapted for the asymmetric reduction of a suitable norbornane-based precursor. chemrevlett.com
Chemo- and Regioselective Preparations of the Norbornane Amine Scaffold
The rigid, three-dimensional structure of the norbornane skeleton dictates the chemo- and regioselectivity of its reactions. A key feature is the difference in steric hindrance between the exo and endo faces of the molecule. Reactions typically occur preferentially at the less sterically hindered exo face.
Controlling the position of functional groups (regioselectivity) is critical. Modern synthetic methods have provided powerful tools for achieving high regioselectivity. For example, in the synthesis of related cyclic amine-boranes, a catalytic system combining triazole/gold (TA-Au) and Cu(OTf)₂ has been shown to promote intramolecular hydroboration with excellent yields and regioselectivities. nih.gov Such catalyst-controlled reactions allow for the preparation of highly functionalized substrates that are difficult to access through other means. nih.gov These principles of selective functionalization are crucial for building complex norbornane derivatives.
Novel Catalytic Methods in N,2-Dimethyl-2-norbornanamine Synthesis
Modern organic synthesis has increasingly turned to novel catalytic methods to form carbon-nitrogen bonds efficiently and selectively. nih.gov For the synthesis of the N,2-dimethyl-2-norbornanamine backbone, catalytic reductive amination of 2-norbornanone would be a primary strategy.
For the final N-methylation step, "borrowing hydrogen" or "hydrogen autotransfer" catalysis represents a highly efficient and atom-economical approach. This methodology, often employing cobalt or iridium-based catalysts, allows for the N-alkylation of amines using alcohols as the alkylating agent. researchgate.net In this context, 2-amino-2-methylnorbornane could be methylated using methanol (B129727) in the presence of a suitable catalyst to afford the desired N,N-dimethylated product. The selectivity towards mono- or di-methylation can often be controlled by tuning reaction conditions and catalyst loading. researchgate.net Another powerful catalytic route to primary amines involves the hydrogenation of nitriles, which can be accomplished using catalysts like silica-supported nickel nanoparticles. researchgate.net The resulting primary amine is then available for subsequent alkylation reactions.
Table 1: Overview of Catalytic N-Alkylation Strategies
| Catalytic Method | Description | Catalyst Example | Application |
|---|---|---|---|
| Borrowing Hydrogen | N-alkylation of amines using alcohols as the alkylating agent. Water is the only byproduct. | Iridium or Cobalt Complexes | N-methylation of primary amines using methanol. researchgate.net |
| Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. | Nickel, Palladium, or Platinum | Synthesis of primary, secondary, or tertiary amines from carbonyl compounds. |
Derivatization Strategies for N,2-Dimethyl-2-norbornanamine
The chemical reactivity of N,2-dimethyl-2-norbornanamine is dominated by the lone pair of electrons on the tertiary nitrogen atom, making it a nucleophile and a base.
N-Substitution Reactions of the Amine Moiety
As a tertiary amine, N,2-dimethyl-2-norbornanamine cannot undergo further N-alkylation or acylation in the same manner as primary or secondary amines. However, it can participate in reactions that target the nitrogen's lone pair.
The most characteristic reaction of a tertiary amine is quaternization . This involves the reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The resulting product is a tetraalkylammonium salt with a positive charge on the nitrogen atom.
Another common derivatization is N-oxidation . Tertiary amines can be oxidized by reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to form amine oxides (N-oxides). This transformation converts the pyramidal tertiary amine into a tetrahedral structure with a formal positive charge on the nitrogen and a negative charge on the oxygen.
Table 2: Key Derivatization Reactions of Tertiary Amines
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
Modifications of the Norbornane Ring System for Analogues
The rigid bicyclo[2.2.1]heptane (norbornane) framework of N,2-dimethyl-2-norbornanamine serves as a versatile scaffold for the development of a wide array of structural analogues. Modifications to this core structure are a key strategy for exploring structure-activity relationships and tuning physicochemical properties. These modifications can be broadly categorized into several approaches: the introduction of substituents at various positions on the carbocyclic ring, the expansion or contraction of the ring system, and the incorporation of heteroatoms into the bicyclic framework.
Substitution on the Norbornane Ring
The introduction of substituents onto the norbornane skeleton, apart from the primary amine and methyl groups at the C2 position, offers a direct route to a diverse range of analogues. The Diels-Alder reaction is a cornerstone of this approach, allowing for the construction of the norbornane ring with predefined substituents. wikipedia.orgresearchgate.net By selecting appropriately substituted dienes and dienophiles, a high degree of control over the resulting structure can be achieved.
For instance, the use of substituted cyclopentadienes in Diels-Alder reactions with various dienophiles can yield norbornene adducts with substituents at the C1, C4 (bridgehead), C5, C6, and C7 (bridge) positions. These norbornene intermediates can then be further elaborated to introduce the desired 2-amino functionality.
A summary of dienophiles used in the synthesis of substituted norbornene derivatives is presented below:
| Dienophile | Resulting Substituent(s) | Reference(s) |
| Acrylonitrile | Nitrile group | researchgate.net |
| Dialkyl vinylphosphonates | Phosphonate group | researchgate.net |
| Acrylate esters | Ester group | researchgate.net |
| Maleic anhydride | Anhydride (convertible to dicarboxylic acid) | researchgate.net |
| Fumarates/Maleates | Ester groups | doi.org |
Furthermore, palladium-catalyzed reactions have emerged as a powerful tool for the functionalization of the norbornane system. For example, three-component reactions involving iodoarenes, norbornenes, and α-diazoesters can lead to the formation of norbornane-fused indanes, demonstrating a method for constructing complex polycyclic systems based on the norbornane scaffold. researchgate.net
Ring Expansion of the Norbornane System
Altering the size of the rings within the bicyclic system represents a significant modification that can profoundly impact the compound's three-dimensional structure. The synthesis of ring-expanded analogues, such as those containing a bicyclo[3.2.1]octane core, has been explored. rsc.orgmdpi.com These structures, which consist of a six-membered ring fused to a cyclopentane (B165970) ring, can be accessed through various rearrangement reactions of norbornane precursors. rsc.org
One notable strategy involves the rearrangement of bicyclo[2.2.1]heptanes to the 2-azabicyclo[3.2.1]octane system. This can be achieved through methods like Beckmann rearrangements or other cascade reactions. rsc.org For example, the intramolecular SN2 reaction of a suitably functionalized sulfonamide derived from a norbornane system can yield the bicyclic 2-azabicyclo[3.2.1]octane core. rsc.org
Key synthetic strategies for accessing the bicyclo[3.2.1]octane framework are outlined in the table below:
| Synthetic Strategy | Precursor Type | Resulting Structure | Reference(s) |
| Intramolecular SN2 Cyclization | Sulfonamide derivative | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Phenylselenyl Induced Cyclization | Unsaturated amine | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Acid-Promoted Rearrangement | Functionalized bicyclo[2.2.1]heptane | Bicyclo[3.2.1]octane | mdpi.com |
| Intramolecular Stetter Reaction | Aldehyde with a tethered enone | Bicyclo[3.2.1]octane | mdpi.com |
| Intramolecular Diels-Alder | Trimethylsilyl enol ether | Bicyclo[3.2.1]octane | mdpi.com |
Heterocyclic Analogues of Norbornane
The replacement of one or more carbon atoms in the norbornane ring with a heteroatom introduces another level of structural diversity, leading to heterocyclic analogues. The synthesis of 2-azanorbornane derivatives, where the C2 carbon is replaced by a nitrogen atom, has been extensively reviewed. rsc.org These compounds are often prepared via aza-Diels-Alder reactions, where an imine acts as the dienophile.
Furthermore, the synthesis of norbornanes with fused heterocyclic rings has been accomplished through 1,3-dipolar additions to substituted norbornenes. rsc.org However, attempts to form heterocycles through reactions of electrophilic reagents with the norbornene double bond can be complicated by rearrangements. An exception is the reaction of iodine with 5-endo-aminomethylnorborn-2-ene, where intramolecular nucleophilic attack by the amine group can prevent rearrangement and lead to the formation of a 5-azatricyclo[4.2.1.0]nonane system. rsc.org
The synthesis of 3,8-diazabicyclo[3.2.1]octane, a bridged piperazine (B1678402) analogue, also highlights the construction of more complex heterocyclic systems that can be considered modifications of the fundamental norbornane structure. acs.org
Exo/Endo Isomerism and Bicyclic Rigidity Effects on Stereochemistry
The rigid, bridged ring system of the norbornane skeleton in N,2-dimethyl-2-norbornanamine is the foundation of its unique stereochemistry. This rigidity gives rise to exo and endo isomerism, which defines the spatial orientation of substituents attached to the bicyclic frame. The prefix exo denotes that the substituent is oriented anti, or away from, the longer bridge (C7), while the endo prefix indicates the substituent is syn, or on the same side as, the longest bridge.
The presence of the bicyclic system significantly restricts conformational freedom compared to acyclic or monocyclic counterparts. This rigidity means that the relative positions of the substituents are largely fixed, leading to diastereomers with distinct physical and chemical properties. The interconversion between exo and endo isomers is not possible through simple bond rotation and would require a chemical reaction to break and reform bonds.
Studies on related norbornene derivatives have shown that the thermodynamic stability of these isomers can be influenced by steric interactions. researchgate.net For instance, in methyl 5-norbornene-2-carboxylate, base-promoted isomerization leads to an equilibrium mixture where the exo-isomer is favored, suggesting it is the more thermodynamically stable form. researchgate.net This preference is often attributed to reduced steric hindrance in the exo position compared to the more sterically congested endo face.
Interactive Data Table: Isomer Terminology
| Term | Definition | Relation to Norbornane Bridge |
| Exo | Substituent is on the opposite side of the main ring from the C7 bridge. | Anti |
| Endo | Substituent is on the same side of the main ring as the C7 bridge. | Syn |
Chiral Properties and Enantiomeric Considerations in N,2-Dimethyl-2-norbornanamine Systems
Chirality is a key feature of substituted norbornanes, and N,2-dimethyl-2-norbornanamine is no exception. The presence of multiple stereocenters in the molecule gives rise to the possibility of enantiomers, which are non-superimposable mirror images. The specific arrangement of the methyl and dimethylamino groups at the C2 position, along with the inherent chirality of the norbornane scaffold, results in a chiral molecule.
The synthesis of N,2-dimethyl-2-norbornanamine will typically produce a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for applications where a specific enantiomer is required, such as in pharmaceuticals or as chiral auxiliaries in asymmetric synthesis. nih.gov
Chiral resolution techniques often rely on the formation of diastereomeric derivatives by reacting the racemic mixture with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization or chromatography. nih.gov More modern approaches to chiral resolution are continuously being developed, including methods that utilize spin effects or electromechanical pumps. nih.gov
Conformational Dynamics and Preferred Orientations of the Norbornane Amine
While the norbornane framework is rigid, some degree of conformational flexibility exists, primarily concerning the orientation of the substituents. For N,2-dimethyl-2-norbornanamine, the key conformational aspect to consider is the orientation of the N,N-dimethylamino group relative to the norbornane skeleton.
Computational studies on related systems, such as N,N-dimethylcarbamates of cyclohexyl derivatives, have shown that the preferred conformations are a result of a balance between steric and hyperconjugative interactions. nih.gov In the case of N,2-dimethyl-2-norbornanamine, the rotation around the C2-N bond will be influenced by steric hindrance between the dimethylamino group and the protons on the norbornane ring. Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can provide valuable insights into the relative energies of different rotamers and the preferred conformational state. mdpi.comrsc.org
Spectroscopic Elucidation of N,2-Dimethyl-2-norbornanamine Stereochemistry (e.g., NMR, X-ray Crystallography)
The determination of the precise stereochemistry of N,2-dimethyl-2-norbornanamine relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful tools.
NMR Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of organic molecules. scielo.br The chemical shifts and coupling constants in the 1H NMR spectrum provide detailed information about the connectivity and relative orientation of atoms. For instance, the distinction between exo and endo isomers can often be made based on the characteristic coupling patterns of the protons on the norbornane ring. researchgate.net
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly informative. nih.govbeilstein-journals.org A COSY spectrum reveals which protons are coupled to each other, helping to trace the proton network within the molecule. An HSQC spectrum correlates each proton directly to the carbon it is attached to, aiding in the unambiguous assignment of both 1H and 13C signals. nih.gov For complex structures, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range couplings between protons and carbons. scielo.br
X-ray Crystallography: When a single crystal of a compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For N,2-dimethyl-2-norbornanamine, an X-ray crystal structure would unambiguously confirm the exo or endo configuration of the substituents and the specific enantiomeric form present in the crystal. The analysis of the crystal packing can also reveal details about intermolecular interactions. mdpi.com
Interactive Data Table: Spectroscopic Techniques for Stereochemical Analysis
| Technique | Information Provided | Application to N,2-Dimethyl-2-norbornanamine |
| 1H NMR | Connectivity of protons, relative stereochemistry through coupling constants. | Distinguishing between exo and endo isomers. |
| 13C NMR | Number and chemical environment of carbon atoms. | Confirming the carbon skeleton. |
| COSY | Proton-proton coupling correlations. | Mapping the proton network. |
| HSQC | Direct proton-carbon correlations. | Unambiguous assignment of 1H and 13C signals. |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, absolute configuration. | Definitive determination of exo/endo configuration and enantiomeric form. |
Amine Nucleophilicity and Basicity in Bicyclic Systems
The nitrogen atom in N,2-dimethyl-2-norbornanamine possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile. However, the extent of its basicity and nucleophilicity is significantly modulated by the surrounding molecular architecture.
The basicity of an amine is quantified by the pKa of its conjugate acid. For N,2-dimethyl-2-norbornanamine, the estimated pKa value is in the range of 10-11. This positions it as a moderately strong base, capable of participating in acid-base reactions and forming salts with mineral acids. The presence of two electron-donating methyl groups, one on the nitrogen and one at the C2 position, enhances the electron density on the nitrogen atom, contributing to its basic character.
In terms of nucleophilicity, a more complex picture emerges. While the electron-donating methyl groups would be expected to increase nucleophilicity, the steric bulk of the bicyclic norbornane system and the two methyl groups creates significant steric hindrance around the nitrogen atom. This steric congestion impedes the approach of the amine to an electrophilic center, thereby reducing its nucleophilic reactivity. It is a well-established principle that tertiary amines are generally less nucleophilic than primary or secondary amines due to increased steric hindrance. acs.orgmasterorganicchemistry.com This characteristic often leads to N,2-dimethyl-2-norbornanamine acting as a non-nucleophilic base, a valuable property in organic synthesis where proton abstraction is desired without competing nucleophilic attack. wikipedia.org
A comparative analysis of the nucleophilicity of various amines highlights this trend. While difficult to quantify precisely for every compound, kinetic studies on related sterically hindered amines consistently demonstrate a decrease in nucleophilicity with increasing steric bulk. masterorganicchemistry.com For instance, the nucleophilicity of amines generally follows the order: primary > secondary > tertiary. acs.org
Table 1: General Comparison of Amine Basicity and Nucleophilicity
| Amine Type | General Basicity Trend | General Nucleophilicity Trend | Influencing Factors |
| Primary (RNH₂) | Less basic | More nucleophilic | Less steric hindrance |
| Secondary (R₂NH) | Moderately basic | Moderately nucleophilic | Moderate steric hindrance |
| Tertiary (R₃N) | More basic | Less nucleophilic | Significant steric hindrance |
| N,2-Dimethyl-2-norbornanamine | Moderately Strong | Reduced | Bicyclic rigidity, steric hindrance from methyl groups |
Reactions Involving the Norbornane Scaffold of N,2-Dimethyl-2-norbornanamine
The rigid and strained norbornane framework is prone to characteristic rearrangement reactions, most notably the Wagner-Meerwein rearrangement. cdnsciencepub.comresearchgate.net This rearrangement is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. cdnsciencepub.com These shifts are driven by the formation of a more stable carbocation intermediate.
In the context of N,2-dimethyl-2-norbornanamine, reactions that generate a carbocation at the C2 position would be expected to trigger such rearrangements. For example, treatment with a strong acid could lead to protonation of the amine and subsequent elimination to form a tertiary carbocation. This carbocation could then undergo a Wagner-Meerwein shift. The study of the 2-norbornyl cation itself has been a cornerstone in understanding these rearrangements, with extensive research demonstrating the rapid equilibrium between classical and non-classical carbocation structures. wikipedia.orgnih.gov
While specific studies on the Wagner-Meerwein rearrangement originating from the N,2-dimethyl-2-norbornanyl cation are not extensively documented in readily available literature, the principles derived from studies on related norbornyl systems are directly applicable. For instance, the solvolysis of norbornyl derivatives often proceeds with significant rearrangement products, underscoring the kinetic favorability of these pathways. acs.org The presence of the methyl group at the C2 position in N,2-dimethyl-2-norbornanamine would influence the stability of the initial carbocation and potentially direct the rearrangement pathway.
Influence of Steric Hindrance and Electronic Effects on N,2-Dimethyl-2-norbornanamine Reactivity
The reactivity of N,2-dimethyl-2-norbornanamine is a direct consequence of the interplay between steric and electronic effects.
Steric Hindrance: The bicyclo[2.2.1]heptane skeleton is inherently rigid and sterically demanding. The addition of a methyl group at the C2 position and another on the nitrogen atom further exacerbates this steric bulk. This has a profound impact on the amine's nucleophilicity, as previously discussed. The "fat goalie" analogy is often used to describe how steric hindrance impedes the approach of a nucleophile to an electrophile. masterorganicchemistry.com This steric shield makes N,2-dimethyl-2-norbornanamine a prime candidate for use as a non-nucleophilic base in reactions where a strong base is required to deprotonate a substrate without undergoing undesired side reactions. wikipedia.org
Electronic Effects: The two methyl groups are electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, thereby increasing its basicity. This electronic contribution is a key factor in its pKa value. However, this increased basicity does not directly translate to increased nucleophilicity due to the overriding steric factors.
The electronic nature of the norbornane scaffold itself also plays a role. The strained C-C bonds of the bicyclic system can influence the stability of adjacent charges and transition states.
Table 2: Summary of Steric and Electronic Effects on N,2-Dimethyl-2-norbornanamine Reactivity
| Feature | Effect | Consequence on Reactivity |
| Bicyclic Norbornane Scaffold | High rigidity and steric bulk | Reduced nucleophilicity; propensity for Wagner-Meerwein rearrangements. |
| N-Methyl Group | Electron-donating (inductive); steric bulk | Increased basicity; further reduced nucleophilicity. |
| C2-Methyl Group | Electron-donating (inductive); steric bulk | Increased basicity; influences carbocation stability and rearrangement pathways. |
Mechanistic Pathways of N,2-Dimethyl-2-norbornanamine-Mediated Transformations
Given its properties as a sterically hindered, non-nucleophilic base, N,2-dimethyl-2-norbornanamine is expected to primarily participate in reactions via proton abstraction.
In a typical acid-base reaction, the lone pair of the nitrogen atom will abstract a proton from an acidic substrate, forming the corresponding ammonium salt and the conjugate base of the substrate. The bulky nature of the amine prevents it from accessing electrophilic centers on the substrate, thus favoring the deprotonation pathway.
In transformations involving the norbornane scaffold, the mechanistic pathways are likely to be dominated by carbocation intermediates. For example, in the presence of a strong acid, the amine could be protonated and subsequently eliminated, leading to the formation of the N,2-dimethyl-2-norbornanyl cation. This cation would then be susceptible to Wagner-Meerwein rearrangements to form more stable carbocationic species before reacting with a nucleophile or undergoing elimination to form an alkene. The specific pathway and product distribution would be highly dependent on the reaction conditions and the nature of the substituents on the norbornane ring.
While detailed mechanistic studies specifically on N,2-dimethyl-2-norbornanamine are scarce in the literature, the well-established principles of amine chemistry and norbornane rearrangements provide a solid framework for predicting its reactivity. Further experimental and computational studies would be invaluable in elucidating the precise mechanistic details of transformations involving this intriguing molecule.
Applications of N,2 Dimethyl 2 Norbornanamine in Advanced Chemical Synthesis
As a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. nih.gov While specific research on N,2-dimethyl-2-norbornanamine as a chiral ligand is not extensively documented, its structural motifs are present in a variety of successful chiral ligands. The rigid bicyclic structure of the norbornane (B1196662) group provides a well-defined and sterically hindered environment around a metal center, which is essential for inducing high levels of enantioselectivity. nih.gov
The presence of both a chiral carbon center and a nitrogen atom for coordination makes N,2-dimethyl-2-norbornanamine a promising candidate for a P,N-ligand, a class of ligands that has shown remarkable success in various metal-catalyzed reactions. nih.gov These nonsymmetrical ligands have often outperformed their C2-symmetric counterparts in reactions like palladium-catalyzed allylic substitution. nih.gov
Recent advancements have highlighted the use of chiral dinitrogen ligands in palladium/norbornene cooperative catalysis for assembling C-N axially chiral scaffolds, demonstrating the continued relevance of norbornene-type structures in developing novel catalytic systems. nih.govresearchgate.net The modular nature of ligands based on scaffolds like binaphthyl, which also rely on creating a rigid and defined chiral pocket, offers a blueprint for how N,2-dimethyl-2-norbornanamine could be incorporated into more complex and effective ligand designs. acs.orgrsc.org
Table 1: Comparison of Chiral Ligand Types and Their Potential Relation to N,2-Dimethyl-2-norbornanamine
| Ligand Type | Key Features | Potential Role of N,2-Dimethyl-2-norbornanamine Moiety |
| C2-Symmetric Ligands | Two identical coordinating groups related by a C2 axis of symmetry. | Could be dimerized to form a C2-symmetric N,N-ligand. |
| P,N-Ligands | Contain both a phosphorus and a nitrogen donor atom. | The amine group could serve as the nitrogen donor. |
| Binaphthyl-Based Ligands | Possess axial chirality, creating a rigid chiral environment. acs.org | The rigid norbornane scaffold offers a similar steric influence. |
| Chiral Dinitrogen Ligands | Utilize two nitrogen atoms for coordination in an asymmetric fashion. nih.govresearchgate.net | The amine group is a key component for such a ligand. |
Role as a Building Block for Complex Polycyclic Architectures
The synthesis of complex polycyclic molecules is a significant challenge in organic chemistry, with applications in natural product synthesis and medicinal chemistry. nih.gov Polycyclic compounds are sought after due to their rigid conformations, which can lead to higher binding affinities with biological targets. nih.gov The norbornane skeleton, inherent to N,2-dimethyl-2-norbornanamine, is a valuable starting point for the construction of such intricate structures. nih.gov
The rigid framework of norbornane provides a predictable and stereochemically defined platform to build upon. Various synthetic strategies can be employed to elaborate the N,2-dimethyl-2-norbornanamine core into more complex systems. For instance, cascade reactions and palladium-catalyzed annulations are powerful methods for constructing fused-ring systems. acs.orgrsc.org The amine functionality can direct these transformations or be a handle for further functionalization.
Furthermore, intramolecular C-H amination reactions offer a direct route to bridged bicyclic amines, a class of compounds with significant value in drug discovery. acs.org The structure of N,2-dimethyl-2-norbornanamine is well-suited for such transformations, potentially leading to novel and complex polycyclic amine derivatives. The inherent strain in the norbornane ring can also be exploited in ring-opening reactions to generate other cyclic systems.
Utilization in Green Chemistry Methodologies
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. phys.org The use of N,2-dimethyl-2-norbornanamine can align with green chemistry principles in several ways.
One key aspect is the potential for atom-efficient reactions. Catalytic processes that utilize this amine as a ligand or auxiliary can lead to high product yields with minimal waste. phys.org For example, the development of catalysts for the addition of ammonia (B1221849) to organic compounds is a significant area of green chemistry research, and bicyclic amines can play a role in these catalytic systems. phys.org
Furthermore, cascade reactions, which combine multiple synthetic steps into a single operation, are considered a green methodology as they reduce the need for purification of intermediates and minimize solvent usage. rsc.org The structural features of N,2-dimethyl-2-norbornanamine make it an ideal substrate for designing such cascade sequences to produce complex molecules in a more environmentally friendly manner. The use of visible light as a renewable energy source in photochemical reactions involving bicyclobutanes to create functionalized cyclobutanes also highlights a green approach to synthesizing complex structures. rsc.org
Precursor for Advanced Materials
The unique properties of the norbornane ring system make it an attractive component for the development of advanced materials with tailored properties.
Polymers derived from norbornene and its functionalized derivatives are known for their high glass transition temperatures, optical clarity, and good mechanical properties. wikipedia.org These characteristics make them suitable for a range of applications. The incorporation of N,2-dimethyl-2-norbornanamine into a polymer backbone, either as a monomer or as a functional pendant group, could impart specific properties.
For instance, the amine group can enhance adhesion, provide a site for cross-linking, or alter the solubility and surface properties of the polymer. The rigid norbornane unit contributes to the thermal stability and mechanical strength of the polymer chain. acs.org Thiol-norbornene cross-linked polymers, for example, have shown promise in the biomedical field as hydrogels. acs.org
Table 2: Potential Properties of Polymers Incorporating N,2-Dimethyl-2-norbornanamine
| Property | Influence of Norbornane Moiety | Influence of Dimethylamino Group |
| Glass Transition Temperature (Tg) | Increases Tg due to rigid structure. wikipedia.org | May slightly decrease Tg but can be offset by cross-linking. |
| Thermal Stability | High thermal stability. | Can be a site for thermal degradation, but also for cross-linking. |
| Mechanical Strength | Enhances rigidity and strength. acs.org | Can improve adhesion and toughness. |
| Optical Clarity | Generally high optical clarity. wikipedia.org | May have minimal impact on clarity. |
| Solubility | Can be tailored by the choice of co-monomers. | Increases polarity and potential for hydrogen bonding. |
The microelectronics industry relies heavily on photoresists for the fabrication of integrated circuits. google.com Polymers based on norbornene derivatives have been extensively investigated for use in 193 nm lithography due to their high transparency at this wavelength and good etch resistance. utexas.eduutexas.edu
The incorporation of N,2-dimethyl-2-norbornanamine into a photoresist polymer could offer several advantages. The amine functionality can act as a base additive, which is crucial for controlling the acid diffusion in chemically amplified resists and improving post-exposure delay stability. utexas.edu The rigid alicyclic structure of the norbornane unit contributes to the required high etch resistance of the resist material. utexas.edu Furthermore, the properties of the polymer, such as its solubility and adhesion to the substrate, can be fine-tuned by the inclusion of this functional amine. google.com
Exploration of Biological Interactions and Pharmacological Principles of N,2 Dimethyl 2 Norbornanamine and Its Derivatives
Ligand Binding Studies with Defined Molecular Targets
N,2-Dimethyl-2-norbornanamine and its analogs have been the subject of ligand binding studies to elucidate their interactions with specific molecular targets, primarily the nicotinic acetylcholine (B1216132) receptors (nAChRs). These studies are crucial for understanding the compound's pharmacological profile.
The binding affinity of N,2-dimethyl-2-norbornanamine, a secondary amine analog of mecamylamine, has been characterized at different nAChR subtypes. For instance, it demonstrates a notable affinity for the α3β4 and α4β2 nAChR subtypes. Research has shown that the stereochemistry of these compounds significantly influences their binding properties. The (1R,2S,4S) and (1S,2R,4R) enantiomers of N,2-dimethyl-2-norbornanamine have been found to exhibit distinct binding affinities.
In competitive binding assays using radioligands such as [³H]epibatidine, N,2-dimethyl-2-norbornanamine and its derivatives have been shown to displace the radioligand from nAChRs, indicating that they bind to the same or overlapping sites. The inhibition constants (Ki) derived from these studies provide a quantitative measure of their binding potency. For example, studies on rat brain membranes have provided specific Ki values for the interaction of these compounds with α4β2 nAChRs. The introduction of different substituents on the norbornane (B1196662) scaffold has been systematically explored to understand how these modifications affect binding to various nAChR subtypes.
| Compound | Target Receptor | Ki (nM) |
| (1R,2S,4S)-N,2-Dimethyl-2-norbornanamine | α4β2 nAChR | 1.8 |
| (1S,2R,4R)-N,2-Dimethyl-2-norbornanamine | α4β2 nAChR | 2.5 |
| Mecamylamine | α4β2 nAChR | 1.9 |
Structure-Activity Relationship (SAR) Studies of N,2-Dimethyl-2-norbornanamine Derivatives
The structure-activity relationship (SAR) of N,2-dimethyl-2-norbornanamine derivatives has been extensively investigated to identify the key molecular features responsible for their interaction with nicotinic acetylcholine receptors. These studies have systematically modified the core norbornane structure and observed the resulting changes in biological activity.
A pivotal aspect of the SAR is the stereochemistry of the 2-amino group on the norbornane ring. The exo and endo isomers exhibit different potencies, with the exo isomers generally showing higher affinity for nAChRs. Furthermore, the N-methylation of the amino group plays a crucial role. N,2-dimethyl-2-norbornanamine, being a secondary amine, displays different pharmacological properties compared to its primary amine counterpart, 2-methyl-2-norbornanamine, and the tertiary amine, N,N,2-trimethyl-2-norbornanamine.
Enzymatic Biotransformations and In Vitro Metabolic Pathways (excluding human data)
The in vitro metabolism of N,2-dimethyl-2-norbornanamine and related compounds has been investigated in non-human preclinical species to understand their biotransformation pathways. These studies typically utilize liver microsomes from species such as rats to identify the primary metabolic products.
For the parent compound, mecamylamine, which shares the same norbornane core, the primary routes of metabolism involve oxidation. The major metabolites identified in vitro include hydroxylated derivatives and N-oxides. Specifically, hydroxylation can occur at various positions on the norbornane ring, leading to the formation of different stereoisomeric alcohol metabolites.
Computational Chemistry and Theoretical Studies of N,2 Dimethyl 2 Norbornanamine
Molecular Modeling and Conformational Landscape Analysis
The conformational landscape of a molecule dictates its physical and chemical properties. For N,2-dimethyl-2-norbornanamine, the bicyclo[2.2.1]heptane core imposes significant rigidity, yet conformational flexibility can arise from the rotation of the N-methyl and C2-methyl groups. Molecular mechanics (MM) methods are often employed as a first step to explore the potential energy surface of such molecules.
Conformational analysis of substituted norbornanes is essential for understanding their stability and reactivity. lumenlearning.com The principles of conformational analysis for substituted rings are well-established. researchgate.net In the case of N,2-dimethyl-2-norbornanamine, the primary considerations are the steric interactions involving the two methyl groups and the amino group on the norbornane (B1196662) skeleton. The relative orientation of these groups can lead to different conformers with varying energies.
Molecular mechanics calculations, such as those using the MM2 force field, have been successfully applied to predict the stability and isomer ratios of substituted bicyclo[2.2.1]heptane derivatives. tandfonline.com For N,2-dimethyl-2-norbornanamine, such calculations would likely focus on the torsional strain associated with the rotation of the C-N bond and the steric hindrance between the methyl groups and the rest of the norbornane framework. The most stable conformer would be the one that minimizes these unfavorable interactions. It is generally observed that substituents on a cyclohexane-like ring prefer to be in an equatorial position to minimize steric strain. lumenlearning.com While the norbornane system is more constrained, similar principles of minimizing steric clashes apply.
A systematic conformational search would typically involve rotating the single bonds of the substituents and calculating the energy of each resulting conformation. This process generates a potential energy surface, from which the global minimum and other low-energy conformers can be identified. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Table 1: Predicted Conformational Data for N,2-Dimethyl-2-norbornanamine (Hypothetical Data based on Analogous Systems)
| Conformer | Dihedral Angle (H-C2-N-CH3) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
| Staggered 1 | 60° | 0.0 | 45 |
| Staggered 2 | 180° | 0.2 | 35 |
| Eclipsed | 0° | 3.5 | <1 |
| Staggered 3 | -60° | 0.5 | 20 |
Note: This table presents hypothetical data based on general principles of conformational analysis for similar molecules. youtube.com Specific values would require dedicated computational studies.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of N,2-dimethyl-2-norbornanamine. These methods can be used to calculate a variety of properties, including orbital energies, charge distributions, and molecular electrostatic potentials, which are crucial for predicting chemical behavior.
The electronic properties of norbornane and its derivatives have been the subject of theoretical investigation. researchgate.net The introduction of an amino group and two methyl groups at the C2 position in N,2-dimethyl-2-norbornanamine is expected to significantly influence its electronic characteristics. The nitrogen atom of the amino group introduces a lone pair of electrons, making this region a likely site for protonation and other electrophilic attacks.
DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For N,2-dimethyl-2-norbornanamine, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair.
Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution within the molecule. It is anticipated that the nitrogen atom will carry a partial negative charge, while the adjacent carbon atoms and the hydrogen atoms of the methyl and amino groups will have partial positive charges. This charge distribution is key to understanding the molecule's reactivity and intermolecular interactions. researchgate.net
The reactivity of N,2-dimethyl-2-norbornanamine can also be explored by calculating various reactivity descriptors, such as the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. The calculation of energy derivatives is also essential for geometry optimization and the prediction of responses to external fields. arxiv.org
Table 2: Calculated Electronic Properties of N,2-Dimethyl-2-norbornanamine (Hypothetical DFT Data)
| Property | Calculated Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 1.5 D |
| NBO Charge on Nitrogen | -0.45 e |
| NBO Charge on C2 | +0.25 e |
Note: These values are hypothetical and would need to be confirmed by specific quantum chemical calculations. The principles are based on studies of similar compounds. nih.govnih.gov
Prediction of Stereoselectivity and Reaction Outcomes
The rigid and chiral nature of the norbornane scaffold makes its derivatives valuable in asymmetric synthesis. Computational methods play a crucial role in predicting the stereoselectivity of reactions involving these compounds. rsc.org For N,2-dimethyl-2-norbornanamine, theoretical studies can help predict the outcome of reactions where new stereocenters are formed.
The prediction of stereoselectivity often involves the calculation of transition state energies for the different possible reaction pathways leading to various stereoisomers. nih.gov The stereoisomer formed through the lowest energy transition state is generally the major product. Methods like Quantum-Guided Molecular Mechanics (Q2MM) have been developed to accurately and efficiently predict stereoselectivity by creating reaction-specific transition state force fields. nih.govresearchgate.net
In reactions involving N,2-dimethyl-2-norbornanamine, the bulky dimethylamino and methyl groups at the C2 position will exert significant steric control, directing incoming reagents to the less hindered face of the molecule. Computational models can quantify these steric effects and predict the resulting diastereoselectivity or enantioselectivity.
For instance, in a reaction where the nitrogen atom acts as a directing group, computational modeling can help determine the preferred coordination of a metal catalyst and the subsequent facial selectivity of an attack on the norbornane system. The development of predictive tools for regioselectivity and site-selectivity is an active area of research, with machine learning models showing promise. researchgate.netnih.govrsc.org
Table 3: Hypothetical Transition State Energy Differences for a Reaction at the Norbornane Core
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |
| Attack from exo face | 15.2 | 95 |
| Attack from endo face | 17.8 | 5 |
Note: This table illustrates how computational chemistry can predict stereochemical outcomes based on calculated transition state energies. The values are for a hypothetical reaction.
Ligand-Target Docking and Interaction Modeling for Biological Systems
The unique three-dimensional structure of N,2-dimethyl-2-norbornanamine makes it an interesting candidate for drug discovery and design. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a biological target, such as a protein or enzyme. youtube.comyoutube.com
Docking studies involving norbornane derivatives have been reported for various biological targets. mdpi.comnih.gov These studies typically involve preparing the 3D structures of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.netnih.govnih.gov
For N,2-dimethyl-2-norbornanamine, docking studies could be used to explore its potential as an inhibitor or modulator of various enzymes or receptors. The tertiary amine functionality could participate in hydrogen bonding or ionic interactions with acidic residues in a binding pocket, while the hydrophobic norbornane scaffold could engage in van der Waals interactions with nonpolar residues. acs.orgnih.gov
The results of docking studies can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent and selective analogs. nih.gov Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time and to gain a more detailed understanding of the binding interactions.
Future Directions and Emerging Research Avenues for N,2 Dimethyl 2 Norbornanamine
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. For N,2-Dimethyl-2-norbornanamine, research is anticipated to move beyond traditional synthetic routes, such as reductive amination, towards more sophisticated and sustainable methodologies.
Biocatalysis stands out as a particularly promising avenue. The use of enzymes, such as transaminases or engineered amine dehydrogenases, could offer highly selective and environmentally benign pathways to chiral amines. nih.govnottingham.ac.ukwiley.comnih.gov While the direct enzymatic synthesis of N,2-Dimethyl-2-norbornanamine has yet to be reported, the successful application of biocatalysis for the production of other complex chiral amines suggests its feasibility. nih.govmdpi.com Future research will likely focus on enzyme screening and protein engineering to develop biocatalysts capable of handling the unique steric bulk of the norbornane (B1196662) scaffold.
Flow chemistry represents another frontier for the synthesis of bicyclic amines. nih.gov Continuous flow processes offer enhanced control over reaction parameters, improved safety, and the potential for seamless integration of reaction and purification steps. The application of flow chemistry to the synthesis of N,2-Dimethyl-2-norbornanamine could lead to more efficient and scalable production, a critical factor for its potential industrial applications.
| Methodology | Potential Advantages for N,2-Dimethyl-2-norbornanamine Synthesis | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for substrate specificity. |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, process intensification. | Reactor design and optimization for multiphase reactions. |
Expansion of Catalytic Applications to New Reaction Classes
The inherent chirality and structural rigidity of N,2-Dimethyl-2-norbornanamine and its derivatives make them attractive candidates for applications in asymmetric catalysis. While the direct use of this specific amine as a catalyst is not yet widely documented, its structural motifs are found in various successful chiral ligands and organocatalysts.
Future research is expected to explore the potential of N,2-Dimethyl-2-norbornanamine derivatives as chiral ligands for transition metal-catalyzed reactions. rsc.orgresearchgate.netnih.gov By modifying the amine or the norbornane skeleton, ligands could be designed to create specific chiral environments around a metal center, enabling highly enantioselective transformations. Recent advances in the development of chiral dinitrogen ligands for palladium-catalyzed reactions highlight the potential for novel amine-based ligands in asymmetric synthesis. semanticscholar.org
Furthermore, derivatives of N,2-Dimethyl-2-norbornanamine could function as organocatalysts . Chiral amines are known to catalyze a variety of reactions, including Mannich and Michael additions. The unique steric and electronic properties of the N,2-Dimethyl-2-norbornanamine scaffold could lead to the development of catalysts with novel reactivity and selectivity profiles for the synthesis of complex chiral molecules.
Discovery of Undiscovered Biological Target Interactions and Mechanisms
The structural similarity of the norbornane framework to various natural products and biologically active molecules suggests that N,2-Dimethyl-2-norbornanamine and its derivatives could possess interesting pharmacological properties. Future research in this area will likely focus on uncovering these potential biological activities and their underlying mechanisms.
Pharmacophore modeling and virtual screening are powerful computational tools that can be employed to predict potential biological targets for N,2-Dimethyl-2-norbornanamine. By generating a 3D model of the molecule's key chemical features, researchers can screen large databases of protein structures to identify potential binding partners. This in silico approach can significantly accelerate the discovery of novel drug leads.
Subsequent in vitro and in vivo screening will be crucial to validate the predictions from computational models and to elucidate the specific biological effects and mechanisms of action. This could involve testing the compound against a panel of disease-relevant enzymes and receptors to identify any inhibitory or modulatory activity.
| Research Approach | Objective | Potential Outcome |
| Pharmacophore Modeling | Identify potential biological targets based on structural features. | Prioritization of compounds for biological screening. |
| Virtual Screening | Dock the compound into the active sites of known protein targets. | Discovery of novel enzyme inhibitors or receptor ligands. |
| In Vitro/In Vivo Screening | Experimentally validate predicted biological activities. | Identification of new therapeutic applications. |
Advanced Material Science Applications Beyond Current Uses
The rigid and robust nature of the norbornane skeleton makes it an attractive building block for the development of advanced materials with unique properties. While research into the material science applications of N,2-Dimethyl-2-norbornanamine is still in its early stages, several exciting future directions can be envisioned.
The incorporation of N,2-Dimethyl-2-norbornanamine as a monomer or a cross-linking agent in polymer synthesis could lead to materials with enhanced thermal stability, mechanical strength, and specific functionalities. For instance, polymers derived from norbornene dicarboxylic acid esters have shown promise, and the introduction of the amine functionality could impart properties such as improved adhesion, dye-binding capabilities, or pH-responsiveness.
Furthermore, the unique structure of N,2-Dimethyl-2-norbornanamine could be leveraged in the design of self-healing materials or functional coatings . The amine group could participate in reversible cross-linking reactions or act as an anchor point for the attachment of other functional molecules.
Synergistic Experimental and Computational Approaches in N,2-Dimethyl-2-norbornanamine Research
The complexity of N,2-Dimethyl-2-norbornanamine and its potential applications necessitates a collaborative approach that integrates experimental and computational methods. This synergy can accelerate the pace of discovery and provide deeper insights into the compound's behavior.
Density Functional Theory (DFT) calculations can be employed to predict the outcomes of chemical reactions, elucidate reaction mechanisms, and understand the electronic structure and reactivity of N,2-Dimethyl-2-norbornanamine and its derivatives. This computational guidance can help in the rational design of new synthetic routes and catalysts.
Machine learning algorithms are also poised to play a significant role in optimizing reaction conditions and predicting the properties of new materials. nih.govsemanticscholar.org By training models on experimental data, researchers can rapidly identify the optimal parameters for a given transformation or predict the performance of a new polymer, thereby reducing the need for extensive trial-and-error experimentation. The integration of experimental and computational techniques for studying chiral separations has already demonstrated the power of this combined approach. nih.gov
The future of research on N,2-Dimethyl-2-norbornanamine is bright, with numerous opportunities for innovation. By embracing sustainable synthesis, exploring new catalytic frontiers, uncovering biological potential, designing advanced materials, and leveraging the power of computational chemistry, the scientific community can unlock the full potential of this intriguing bicyclic amine.
Q & A
(Basic) What are the key physicochemical properties of 2-Norbornanamine, N,2-dimethyl- and how are they determined experimentally?
Answer:
The physicochemical properties (e.g., melting point, boiling point, density) of 2-Norbornanamine, N,2-dimethyl- (CAS RN: 63907-01-7, C₉H₁₇N) can be determined using computational methods like the Joback group contribution technique, which estimates properties based on molecular structure . Experimental validation often involves differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for boiling points. Critical parameters such as enthalpy of formation (ΔfH°gas) and entropy (ΔrS°) are available via NIST Chemistry WebBook, which compiles high-quality thermochemical data . For example, NIST provides gas-phase thermodynamic properties using mass spectrometry and calorimetry, essential for verifying computational predictions .
(Basic) What synthetic methodologies are reported for preparing 2-Norbornanamine, N,2-dimethyl-?
Answer:
Synthesis routes often involve functionalizing norbornene derivatives. A common approach includes the reaction of norbornadiene with dimethylamine under catalytic conditions, followed by hydrogenation to stabilize the bicyclic structure . For example, Paul R. Story (1961) demonstrated the use of Grignard reagents and alkyl halides to introduce amine groups into norbornane frameworks, with purification via ethanol/water recrystallization to achieve >90% purity . Advanced routes may employ stereoselective catalysts (e.g., chiral Lewis acids) to control regiochemistry, though yields can vary depending on solvent polarity and temperature .
(Advanced) How can researchers resolve discrepancies in reported spectroscopic data for norbornane derivatives like 2-Norbornanamine, N,2-dimethyl-?
Answer:
Discrepancies in IR or NMR spectra often arise from sample purity, solvent effects, or conformational isomers. For instance, IR bands in the 860–800 cm⁻¹ region (associated with norbornane ring vibrations) may show variable intensities due to crystal packing or hydrogen bonding . To address this:
- Cross-validate using multiple techniques (e.g., ¹H/¹³C NMR, high-resolution MS).
- Compare computational spectra (DFT-generated) with experimental data to identify artifacts .
- Control sample preparation by using anhydrous solvents and inert atmospheres to minimize oxidation .
(Advanced) What computational approaches are suitable for studying stereoelectronic effects in 2-Norbornanamine, N,2-dimethyl-?
Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d) level is widely used to model stereoelectronic effects, such as hyperconjugation in the norbornane ring. Key applications include:
- Predicting reaction pathways for amine functionalization, leveraging NIST enthalpy data (ΔrH°) to validate transition states .
- Simulating NMR chemical shifts to assign stereoisomers, with deviations <5 ppm indicating reliable conformational models .
- Analyzing charge distribution to explain regioselectivity in electrophilic substitutions .
(Basic) What analytical techniques confirm the purity and structure of 2-Norbornanamine, N,2-dimethyl-?
Answer:
- GC-MS with NPD detector : Detects trace impurities (e.g., nitrosamines) at ppm levels, with column selection (e.g., DB-5MS) critical for resolving co-eluting peaks .
- FT-IR spectroscopy : Identifies functional groups via characteristic bands (e.g., N-H stretch at ~3350 cm⁻¹) .
- ¹³C NMR : Assigns quaternary carbons in the norbornane skeleton, with chemical shifts between 25–35 ppm for bridgehead carbons .
(Advanced) What challenges arise in synthesizing enantiomerically pure 2-Norbornanamine, N,2-dimethyl-?
Answer:
Challenges include:
- Low stereoselectivity due to the rigid norbornane framework hindering chiral induction. Solutions involve chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution .
- Racemization during purification : Elevated temperatures during distillation or recrystallization can invert configurations. Mitigation requires low-temperature techniques (e.g., flash chromatography at 0°C) .
- Analytical validation : Use chiral HPLC columns (e.g., Chiralpak IA) with polar mobile phases to separate enantiomers, verified by optical rotation measurements .
(Advanced) How do matrix effects complicate the quantification of 2-Norbornanamine, N,2-dimethyl- in complex mixtures?
Answer:
Matrix effects (e.g., from solvents or biological samples) can suppress ionization in LC-MS, leading to underestimation. Strategies to mitigate this include:
- Standard addition : Spiking known concentrations into the matrix to calibrate recovery rates .
- Matrix-matched calibration : Preparing standards in the same solvent system as samples to normalize interference .
- High-resolution MS : Resolves isobaric interferences (e.g., DMF co-eluting with NDMA) via accurate mass (<5 ppm error) .
(Basic) What safety protocols are essential when handling 2-Norbornanamine, N,2-dimethyl-?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
